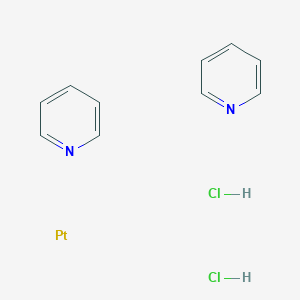

dichloro(dipyridine)platinum II

Description

The exact mass of the compound cis-Dichlorobis(pyridine)platinum(II) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organoplatinum Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality dichloro(dipyridine)platinum II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dichloro(dipyridine)platinum II including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15227-42-6 |

|---|---|

Molecular Formula |

C10H12Cl2N2Pt |

Molecular Weight |

426.2 g/mol |

IUPAC Name |

platinum;bis(pyridine);dihydrochloride |

InChI |

InChI=1S/2C5H5N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H; |

InChI Key |

ZPDKYCGMUSHWKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Pt+2] |

Pictograms |

Irritant |

Synonyms |

cis-dichloro(dipyridine)platinum II dichloro(dipyridine)platinum II |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Dichloro(dipyridine)platinum(II)

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of dichloro(dipyridine)platinum(II), [PtCl₂(py)₂]. As a cornerstone complex in the field of platinum chemistry, its study offers profound insights into coordination chemistry, reaction mechanisms, and the development of related platinum-based compounds with significant applications, notably in catalysis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for the preparation and rigorous analysis of its cis and trans isomers.

Introduction: The Significance of Dichloro(dipyridine)platinum(II)

Dichloro(dipyridine)platinum(II) is a square planar platinum(II) complex that exists as two geometric isomers: cis-dichloro(dipyridine)platinum(II) and trans-dichloro(dipyridine)platinum(II). The distinct spatial arrangement of the pyridine and chloride ligands around the central platinum atom gives rise to significantly different chemical and physical properties, including reactivity, solubility, and biological activity.[1][2] The study of these isomers is not only of academic interest but also holds practical importance. For instance, the principles governing their synthesis and isomerization are foundational to the preparation of more complex platinum compounds, including anticancer agents.[3][4] Understanding the nuanced differences in their characterization is crucial for quality control and for elucidating structure-activity relationships.

This guide will delve into the synthetic pathways to selectively obtain both the cis and trans isomers, followed by a detailed exploration of the analytical techniques employed for their comprehensive characterization. The causality behind experimental choices will be emphasized, providing a robust framework for researchers to not only replicate these procedures but also to adapt them for novel research directions.

Synthesis of Dichloro(dipyridine)platinum(II) Isomers

The synthesis of dichloro(dipyridine)platinum(II) isomers primarily relies on the reaction of a suitable platinum(II) precursor with pyridine. The choice of precursor and reaction conditions dictates the isomeric outcome.

Synthesis of cis-Dichloro(dipyridine)platinum(II)

The synthesis of the cis isomer is typically achieved through the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with pyridine in an aqueous medium.[5] The underlying principle of this synthesis is the trans effect, which dictates the regioselectivity of ligand substitution in square planar complexes.

Experimental Protocol: Synthesis of cis-[PtCl₂(py)₂]

-

Dissolution of Precursor: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water to form a solution of the tetrachloroplatinate(II) anion.

-

Ligand Addition: To the stirred aqueous solution of K₂[PtCl₄], add a stoichiometric amount (or a slight excess) of pyridine.

-

Reaction and Precipitation: The reaction mixture is typically stirred at room temperature. The formation of the neutral cis-[PtCl₂(py)₂] complex, which is sparingly soluble in water, results in its precipitation as a yellow solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, followed by a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The product is dried under vacuum to yield pure cis-dichloro(dipyridine)platinum(II).

The rationale for the formation of the cis isomer is governed by the stronger trans effect of the chloride ligand compared to the pyridine ligand. This directs the incoming pyridine ligands to positions cis to each other.

Synthesis of trans-Dichloro(dipyridine)platinum(II)

The trans isomer is generally synthesized through the isomerization of the cis isomer or by carefully selecting a starting material that favors the trans geometry.[5][6] One common method involves the reaction of tetra(pyridine)platinum(II) chloride ([Pt(py)₄]Cl₂) with hydrochloric acid.

Experimental Protocol: Synthesis of trans-[PtCl₂(py)₂]

-

Preparation of Precursor: Synthesize tetra(pyridine)platinum(II) chloride ([Pt(py)₄]Cl₂) by reacting K₂[PtCl₄] with an excess of pyridine.

-

Acidification: Suspend [Pt(py)₄]Cl₂ in water and add concentrated hydrochloric acid.

-

Heating: The mixture is heated, which facilitates the displacement of two pyridine ligands by chloride ions. The thermodynamic stability of the trans isomer often drives the reaction to completion.

-

Precipitation and Isolation: Upon cooling, the trans-[PtCl₂(py)₂] precipitates as a pale yellow solid. It is then collected by filtration, washed with water, ethanol, and diethyl ether.

-

Drying: The product is dried under vacuum.

An alternative route to the trans isomer involves the reaction of trans-[PtCl₂(DMSO)₂] with pyridine, where the DMSO ligands are displaced.[6][7]

Caption: Synthetic pathways for cis and trans-[PtCl₂(py)₂].

In-Depth Characterization

A multi-technique approach is essential for the unambiguous characterization of the dichloro(dipyridine)platinum(II) isomers.

Spectroscopic Characterization

IR spectroscopy is a powerful tool to distinguish between the cis and trans isomers based on their molecular symmetry. The cis isomer, belonging to the C₂ᵥ point group, will exhibit two Pt-Cl stretching vibrations, whereas the trans isomer, with D₂ₕ symmetry, will show only one Pt-Cl stretch due to the center of symmetry.[8]

| Isomer | Point Group | Number of Pt-Cl IR Bands |

| cis-[PtCl₂(py)₂] | C₂ᵥ | 2 |

| trans-[PtCl₂(py)₂] | D₂ₕ | 1 |

¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of the pyridine ligands. For the cis isomer, the two pyridine rings are chemically equivalent, as are the two chloride ligands. Similarly, in the trans isomer, the pyridine ligands are equivalent. However, subtle differences in the chemical shifts of the pyridine protons can sometimes be observed between the two isomers.[5]

¹⁹⁵Pt NMR spectroscopy is particularly informative. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature and geometry of the coordinated ligands. Generally, the cis isomer resonates at a slightly lower field compared to the trans isomer.[5]

The electronic spectra of both isomers in a suitable solvent (e.g., DMF or CH₂Cl₂) exhibit intense bands in the UV region due to π → π* intraligand transitions within the pyridine rings.[3][9] Weaker d-d transitions are often obscured by these more intense charge-transfer bands. While the UV-Vis spectra of the two isomers are broadly similar, subtle differences in the position and intensity of the absorption maxima can be used for differentiation when compared with reference spectra.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural characterization of the dichloro(dipyridine)platinum(II) isomers.[10][11][12] It allows for the precise determination of bond lengths, bond angles, and the overall molecular geometry, confirming the square planar coordination around the platinum center and the cis or trans arrangement of the ligands.[10][11] The crystal packing can also be analyzed, revealing intermolecular interactions such as π-π stacking between the pyridine rings.

| Parameter | cis-[PtCl₂(py)₂] | trans-[PtCl₂(py)₂] |

| Point Group | C₂ᵥ | D₂ₕ |

| Pt-Cl Stretch (IR) | Two bands | One band |

| ¹⁹⁵Pt NMR Shift | Typically lower field | Typically higher field |

| Melting Point | ~282-288 °C[13][14] | ~283-286 °C[15] |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) can be used to study the thermal stability and decomposition profile of the complexes.[16][17][18] Both isomers are generally stable at room temperature but will decompose upon heating. The decomposition may proceed through the loss of pyridine ligands followed by the reduction of the platinum center. The specific decomposition temperatures and pathways can differ between the cis and trans isomers, providing another means of characterization.

Caption: A typical workflow for the characterization of [PtCl₂(py)₂].

Reactivity and Applications

The dichloro(dipyridine)platinum(II) complexes are valuable precursors for the synthesis of other platinum compounds. The chloride ligands can be substituted by a variety of other ligands, such as amines, phosphines, and thiolates, to generate a diverse range of platinum(II) complexes with tailored properties.[19][20] This reactivity is fundamental to their use in coordination chemistry research and in the development of new materials and therapeutic agents. While not clinically used themselves, the study of their interactions with biomolecules has contributed to the understanding of the mechanism of action of platinum-based anticancer drugs.[1][2][21][22]

Conclusion

The synthesis and characterization of cis- and trans-dichloro(dipyridine)platinum(II) are quintessential exercises in inorganic chemistry that provide a solid foundation for researchers in diverse scientific fields. The deliberate choice of synthetic strategy allows for the selective formation of either isomer, and a comprehensive suite of analytical techniques is required for their unambiguous identification and characterization. The principles and methodologies detailed in this guide offer a robust framework for the successful preparation and analysis of these important platinum complexes, paving the way for further innovation in the design and application of novel coordination compounds.

References

-

cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate. Available at: [Link]

-

Reaction of dichlorobis(dirnethy1su1ghoxide)p1atinum(II) with pyridine and isomerizatian of - dichloro(dimetBylsolphoxide)(pysidine)platinum(IP). Available at: [Link]

-

Crystal structure ofcis-dichloro(2,2′-dipyridylamine)-platinum(II) - ResearchGate. Available at: [Link]

-

Chemical structure of cis-dichlorobis(pyrazinamido) platinum(II) or cis-[PtCl 2 (PZA) 2 ]. Available at: [Link]

-

cis-dichloro(dipyridine)platinum(ii) - ChemBK. Available at: [Link]

-

Photochemical preparation and reactivity of platinum(II) complexes with oxygen-donor ligands. Description and synthesis of di-µ-chloro-dichlorobis(substituted pyridine)diplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes - MDPI. Available at: [Link]

-

Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed. Available at: [Link]

-

The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PMC - PubMed Central. Available at: [Link]

-

The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PubMed. Available at: [Link]

-

The Crystal Structure of cis-Dichlorobis(dimethylsulfoxide)platinum(II). Available at: [Link]

-

Crystal structure of dichlorido-bis[2-(2,4-difluorophenyl)pyridine- κ 1 N]platinum(II), C 22 H 14 Cl 2 F 4 N 2 Pt - ResearchGate. Available at: [Link]

-

Synthesis, characterization and biological activity of trans-platinum(II) and trans-platinum(IV) complexes with 4-hydroxymethylpyridine - PubMed. Available at: [Link]

-

Synthesis and spectroscopic studies of platinum (II) and palladium (II) complexes with amino acids and polypyridyl ligands. Available at: [Link]

-

Activation of the trans geometry in platinum antitumor complexes. Synthesis, characterization, and biological activity of complexes with the planar ligands pyridine, N-methylimidazole, thiazole, and quinoline. Crystal and molecular structure of trans-dichlorobis(thiazole)platinum(II) | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis and Characterization of [(1,4‐diamine)dichloro]platinum(II) Compounds Preliminary Studies on their Biological Activity - ResearchGate. Available at: [Link]

-

Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology - Fine Chemical Technologies. Available at: [Link]

-

trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies - PubMed. Available at: [Link]

-

Platinum(II) complexes as spectroscopic probes for biomolecules - OSTI.GOV. Available at: [Link]

-

Spectroscopic and Luminescence Studies on Square-Planar Platinum(II) Complexes with Anionic Tridentate 3-Bis(2-pyridylimino)isoindoline Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

X-ray Crystallography - Chemistry LibreTexts. Available at: [Link]

-

Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating | Journal of the American Chemical Society. Available at: [Link]

-

Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study | ACS Omega. Available at: [Link]

-

Cyclic-Diolefin Complexes of Platinum and Palladium. Available at: [Link]

-

Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC - NIH. Available at: [Link]

-

Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. Available at: [Link]

Sources

- 1. The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tumor-inhibiting effect of isomeric dichloro(diphenylethylenediamine)platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes [mdpi.com]

- 4. Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology | Kirin | Fine Chemical Technologies [finechem-mirea.ru]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)(14872-21-0) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chembk.com [chembk.com]

- 14. cis-Dichlorobis(pyridine)platinum(II) 97 15227-42-6 [sigmaaldrich.com]

- 15. 14024-97-6 CAS MSDS (TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, characterization and biological activity of trans-platinum(II) and trans-platinum(IV) complexes with 4-hydroxymethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. trans-Dichloridopalladium(II) and platinum(II) complexes with 2-(hydroxymethyl)pyridine and 2-(2-hydroxyethyl)pyridine: synthesis, structural characterization, DNA binding and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Molecular Architecture of trans-dichloro(dipyridine)platinum(II): A Technical Guide for Researchers

This guide provides an in-depth exploration of the structural elucidation of trans-dichloro(dipyridine)platinum(II), a square planar d⁸ transition metal complex. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization. The convergence of spectroscopic and crystallographic data is paramount for the unambiguous assignment of its molecular structure and stereochemistry.

Foundational Principles: Synthesis and Isomeric Purity

The journey to structural elucidation begins with the synthesis of the target molecule. The trans isomer of dichloro(dipyridine)platinum(II) is a critical subject of study, often in comparison to its clinically significant cis counterpart, cisplatin. The stereochemistry of the final product is dictated by the synthetic route, leveraging the principles of the trans effect.

A common and effective synthesis starts with potassium tetrachloroplatinate(II) (K₂PtCl₄) as the platinum source. The direct reaction with pyridine can often lead to a mixture of isomers. To selectively obtain the trans isomer, a multi-step process is typically employed.

Experimental Protocol: Synthesis of trans-dichloro(dipyridine)platinum(II)

-

Preparation of Tetrapyridineplatinum(II) Chloride: An aqueous solution of K₂PtCl₄ is treated with an excess of pyridine. The initial yellow solution will yield a white precipitate of [Pt(py)₄]Cl₂, which is isolated by filtration. This step ensures the complete displacement of the chloro ligands.

-

Controlled Ligand Displacement: The isolated [Pt(py)₄]Cl₂ is then heated in an aqueous solution. This controlled thermal reaction causes the stepwise displacement of two pyridine ligands by chloride ions from the salt. The significantly lower solubility of the neutral trans-dichloro(dipyridine)platinum(II) complex compared to the charged starting material and the cis isomer drives the precipitation of the desired trans product as a yellow solid.

-

Purification: The crude yellow product is purified by washing with water to remove any unreacted starting material or soluble byproducts, followed by washing with a non-polar solvent like ether, and then dried in vacuo.

The rationale behind this method is to first create a kinetically stable intermediate, [Pt(py)₄]Cl₂, and then carefully control the thermodynamics of the ligand substitution to favor the formation of the more symmetric and often less soluble trans isomer.

Caption: Synthetic workflow for trans-dichloro(dipyridine)platinum(II).

Definitive Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the solid-state structure of a molecule, providing precise atomic coordinates and thus, definitive proof of stereochemistry. For trans-dichloro(dipyridine)platinum(II), SC-XRD confirms the square planar geometry around the central platinum atom and the trans arrangement of the ligands.

Causality in Crystallographic Analysis

The choice to pursue SC-XRD is driven by the need for unambiguous proof of the trans configuration. While spectroscopic methods provide strong evidence, a crystal structure provides a visual and metrically precise model of the molecule, resolving any potential ambiguities. The resulting data on bond lengths and angles are crucial for understanding the electronic effects within the molecule, such as the trans influence of the pyridine ligands on the Pt-Cl bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a suitable solvent (e.g., chloroform or a mixture of chloroform/pentane) containing the purified complex.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (commonly Mo Kα). The crystal is rotated, and diffraction patterns are recorded at various orientations.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods. This process yields the final atomic coordinates, bond lengths, and angles.

Expected Structural Parameters

The crystallographic data for trans-dichloro(dipyridine)platinum(II) and similar complexes reveal key structural features. The molecule is expected to be centrosymmetric, with the platinum atom residing on an inversion center.[1]

| Parameter | Expected Value | Significance |

| Coordination Geometry | Distorted Square Planar | Characteristic of d⁸ Pt(II) complexes. |

| Pt-N Bond Length | ~2.01 - 2.05 Å | Reflects the covalent bond between platinum and the pyridine nitrogen. |

| Pt-Cl Bond Length | ~2.30 - 2.33 Å | Typical for Pt(II)-Cl bonds in this chemical environment.[2] |

| Cl-Pt-Cl Bond Angle | 180° (ideal) | Confirms the trans arrangement of the chloro ligands. |

| N-Pt-N Bond Angle | 180° (ideal) | Confirms the trans arrangement of the pyridine ligands. |

| Cl-Pt-N Bond Angle | 90° (ideal) | Defines the square planar geometry. |

Table 1: Summary of expected single-crystal X-ray diffraction data for trans-dichloro(dipyridine)platinum(II).

Spectroscopic Fingerprinting: A Multi-technique Approach

While X-ray crystallography provides a definitive solid-state structure, spectroscopic techniques are essential for confirming the structure in solution and for routine characterization where single crystals may not be available. The combination of vibrational and nuclear magnetic resonance spectroscopy creates a self-validating system of structural proof.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful, non-destructive technique for identifying the stereochemistry of platinum complexes. The distinction between cis and trans isomers is particularly clear in the far-infrared (Far-IR) and Raman spectra, where the Pt-Cl and Pt-N stretching vibrations occur.

The core principle behind using vibrational spectroscopy for isomer identification lies in molecular symmetry and the resulting selection rules for vibrational transitions.

-

trans-dichloro(dipyridine)platinum(II): This isomer possesses a center of inversion and belongs to the D₂h point group. Due to the mutual exclusion rule, vibrations that are Raman active are IR inactive, and vice versa. Crucially, for the Pt-Cl bonds, the symmetric stretch is Raman active and IR inactive, while the asymmetric stretch is IR active and Raman inactive. This results in the observation of a single Pt-Cl stretching band in the Far-IR spectrum.

-

cis-dichloro(dipyridine)platinum(II): This isomer has C₂ᵥ symmetry and lacks a center of inversion. Both the symmetric and asymmetric Pt-Cl stretching modes are active in both IR and Raman spectroscopy. This results in the observation of two distinct Pt-Cl stretching bands in the Far-IR spectrum.

This clear difference in the number of observable Pt-Cl stretching bands in the Far-IR spectrum is the most reliable diagnostic for distinguishing between the two isomers.[2][3]

Caption: Logic workflow for isomer determination by Far-IR spectroscopy.

-

Sample Preparation: For Far-IR, the sample is typically prepared as a polyethylene disc. For Raman spectroscopy, the solid sample is placed directly in the path of the laser.

-

Data Acquisition:

-

Far-IR: Spectra are recorded in the range of approximately 500-100 cm⁻¹.

-

Raman: A laser (e.g., 785 nm) is used to irradiate the sample, and the scattered light is analyzed.

-

-

Spectral Interpretation: The key region of interest is analyzed for the number and position of the Pt-Cl and Pt-N stretching vibrations.

| Vibration Mode | trans Isomer (D₂h) | cis Isomer (C₂v) | Activity |

| ν(Pt-Cl) (asym) | ~340-360 cm⁻¹ | ~340-350 cm⁻¹ | IR Active |

| ν(Pt-Cl) (sym) | Not IR Active | ~330-340 cm⁻¹ | IR Active |

| ν(Pt-N) | ~250-270 cm⁻¹ | Two bands expected | IR Active |

Table 2: Characteristic Far-IR frequencies for cis- and trans-dichloro(dipyridine)platinum(II).

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt)

NMR spectroscopy provides detailed information about the electronic environment of the nuclei in the molecule. For platinum complexes, ¹⁹⁵Pt NMR is a particularly powerful tool.

The ¹⁹⁵Pt nucleus has a spin of I=1/2 and a natural abundance of 33.8%, making it well-suited for NMR studies. The chemical shift of ¹⁹⁵Pt is highly sensitive to the nature and arrangement of the ligands coordinated to it.[4]

-

Causality of the Chemical Shift: The electronic shielding at the platinum nucleus is directly influenced by the ligands. In general, for analogous [PtA₂X₂] complexes, the trans isomer resonates at a higher field (i.e., a more negative ppm value) compared to the cis isomer.[5] This is a reliable trend that can be used to assign the stereochemistry in solution. For dichloro(dipyridine)platinum(II) complexes, the chemical shift difference can be significant enough for unambiguous assignment.[4]

While ¹⁹⁵Pt NMR probes the metal center, ¹H and ¹³C NMR provide information about the pyridine ligands.

-

Coordination Shifts: Upon coordination to the platinum center, the ¹H and ¹³C signals of the pyridine ligands shift downfield compared to the free ligand. This is due to the withdrawal of electron density from the pyridine ring by the platinum cation.

-

¹⁹⁵Pt Satellites: Coupling between the ¹⁹⁵Pt nucleus and the ligand's ¹H and ¹³C nuclei can give rise to satellite peaks flanking the main resonance. The magnitude of the coupling constants (e.g., ³J(¹⁹⁵Pt-¹H)) provides further structural information. For the trans isomer, only one set of pyridine signals is expected due to the molecular symmetry.

-

Sample Preparation: The complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), as it has low solubility in many common solvents.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹⁵Pt NMR spectra are acquired on a high-field NMR spectrometer. ¹⁹⁵Pt spectra are typically referenced to a standard such as Na₂PtCl₆ in D₂O.

-

Spectral Analysis: Chemical shifts (δ), coupling constants (J), and integration are analyzed to confirm the structure.

| Nucleus | Expected Chemical Shift (δ) | Key Features |

| ¹⁹⁵Pt | Higher field than cis isomer | A single resonance confirming the presence of one platinum environment. |

| ¹H | 8.5-9.0 ppm (α-H), 7.5-8.0 ppm (β, γ-H) | Downfield shift from free pyridine. A single set of three signals for the symmetric trans isomer. |

| ¹³C | 150-155 ppm (α-C), 125-130 ppm (β-C), 140-145 ppm (γ-C) | Downfield shift from free pyridine. A single set of three signals. |

Table 3: Summary of expected NMR spectroscopic data for trans-dichloro(dipyridine)platinum(II).

Conclusion: A Triad of Corroborative Evidence

The robust structural elucidation of trans-dichloro(dipyridine)platinum(II) is not achieved by a single technique but by the convergence of evidence from a triad of methods: synthesis, X-ray diffraction, and spectroscopy. The synthetic pathway provides a logical basis for the formation of the trans isomer. X-ray diffraction offers definitive, high-resolution proof of the solid-state structure and stereochemistry. Finally, a combination of vibrational and multinuclear NMR spectroscopy provides an interlocking set of data that confirms the structure, demonstrates isomeric purity, and allows for characterization in solution. This multi-faceted, self-validating approach represents the gold standard in the characterization of coordination complexes and is essential for advancing research in medicinal and materials chemistry.

References

-

Kauffman, G. B., & Thompson, R. J. (2007). cis- and trans-Dichloro(dipyridine)platinum(II). Inorganic Syntheses, 7, 249-253. Available at: [Link]

-

ResearchGate. (n.d.). cis- and trans-Dichloro(dipyridine)platinum(II) | Request PDF. Retrieved from [Link]

-

Fabijańska, M., et al. (2022). Synthesis and structure of two novel trans-platinum complexes. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 863–869. Available at: [Link]

-

Al-Allaf, T. A. K., & Al-Bayti, I. H. (2021). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy. Platinum Metals Review, 65(4), 586-606. Available at: [Link]

-

Appleton, T. G., Hall, J. R., & Ralph, S. F. (1989). 195Pt and 1H NMR studies of platinum(II) complexes with ethylenediamine derivatives. Inorganica Chimica Acta, 157(2), 197-204. Available at: [Link]

-

Mastrorilli, P., et al. (2018). 31P and 195Pt solid-state NMR and DFT studies on platinum(i) and platinum(ii) complexes. Dalton Transactions, 47(21), 7147-7157. Available at: [Link]

-

Tsipis, A. C., & Karapetsas, I. N. (2014). Accurate prediction of 195Pt NMR chemical shifts for a series of Pt(ii) and Pt(iv) antitumor agents by a non-relativistic DFT computational protocol. Dalton Transactions, 43(14), 5409-5423. Available at: [Link]

-

Coluccia, M., et al. (1995). Platinum piroxicam compounds. Crystal structure of trans-dichloro(η2-ethene)(piroxicam)platinum(II). Journal of the Chemical Society, Dalton Transactions, (19), 3247-3252. Available at: [Link]

-

Michigan State University. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]

-

Holzer, W., et al. (2018). Raman and Infrared Studies of Platinum-Based Drugs: Cisplatin, Carboplatin, Oxaliplatin, Nedaplatin, and Heptaplatin. The Journal of Physical Chemistry A, 122(34), 6823-6834. Available at: [Link]

-

Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350-357. Available at: [Link]

-

Durig, J. R., et al. (1976). Pressure tuning Infrared and Raman spectra of trans-dichloro-bis[(diperfluproethyl)phenyl phosphine] Platinum(II), trans Pt[PPh(CF3CF2)2]Cl2. Journal of Molecular Structure, 34(1), 1-10. Available at: [Link]

- Google Patents. (n.d.). CA1156429A - Preparation of platinum complexes.

-

Pathan, A. A., et al. (2023). Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study. Molecules, 28(22), 7623. Available at: [Link]

Sources

- 1. Synthesis and structure of two novel trans-platinum complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation, Characterization, and Bonding of cis- and trans-[PtCl2{Te(CH2)6}2], cis-trans-[Pt3Cl6{Te(CH2)6}4], and cis-trans-[Pt4Cl8{Te(CH2)6}4]: Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dichloro(dipyridine)platinum(II) for Researchers and Drug Development Professionals

Introduction: Re-evaluating a Classic Platinum(II) Scaffold

Dichloro(dipyridine)platinum(II) (CAS Number: 15227-42-6), a coordination complex featuring a central platinum(II) ion, two chloride ligands, and two pyridine ligands, represents a significant molecule in the landscape of platinum-based compounds. While often considered a classical analogue to the groundbreaking anticancer drug cisplatin, its distinct chemical properties and biological activity warrant a dedicated and in-depth examination. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, moving beyond a surface-level comparison to explore the nuances of its synthesis, characterization, mechanism of action, and potential applications in modern therapeutic strategies. The pyridine ligands, in place of the ammine groups in cisplatin, introduce altered steric and electronic properties that influence the compound's reactivity, solubility, and interactions with biological macromolecules.

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of dichloro(dipyridine)platinum(II) is fundamental to its application in research and development. The key properties are summarized in the table below, with comparative data for cisplatin provided for context.

| Property | Dichloro(dipyridine)platinum(II) | Cisplatin |

| CAS Number | 15227-42-6 | 15663-27-1 |

| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt | H₆Cl₂N₂Pt |

| Molecular Weight | 424.18 g/mol | 300.05 g/mol |

| Appearance | Yellow to orange powder[1] | Yellow to orange crystalline solid |

| Melting Point | 282-288 °C (decomposes)[1][2] | 270 °C (decomposes) |

| Configuration | cis (typically) | cis |

| Geometry | Square Planar | Square Planar |

Synthesis and Isomeric Purity: A Practical Approach

The synthesis of dichloro(dipyridine)platinum(II) is most commonly achieved through the method developed by Kauffman. This procedure leverages the principles of coordination chemistry to yield the desired product. The differentiation between the biologically active cis-isomer and the inactive trans-isomer is of paramount importance and can be confirmed using the Kurnakov test.

Synthetic Workflow

The synthesis generally involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with pyridine. The reaction conditions can be manipulated to favor the formation of the cis isomer.

Caption: A simplified workflow for the synthesis of cis-dichloro(dipyridine)platinum(II).

Experimental Protocol: Synthesis of cis-Dichloro(dipyridine)platinum(II)

-

Preparation of Starting Materials: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.

-

Reaction: To the aqueous solution of K₂[PtCl₄], add a stoichiometric amount of pyridine. The reaction mixture is typically stirred at a controlled temperature to facilitate the substitution of chloride ligands with pyridine.

-

Precipitation: The desired cis-dichloro(dipyridine)platinum(II) product, being less soluble in water, will precipitate out of the solution as a yellow solid.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or ether) to remove unreacted starting materials and byproducts, and then dried.

Isomer Verification: The Kurnakov Test

The Kurnakov test is a classical chemical method to distinguish between cis and trans isomers of platinum(II) complexes.[3][4] It relies on the differential reactivity of the isomers with thiourea.

-

cis-isomer: Reacts with an excess of thiourea to form a yellow, soluble tetra(thiourea)platinum(II) complex, [Pt(tu)₄]²⁺.[3][5]

-

trans-isomer: Reacts with thiourea to produce a white, sparingly soluble di(ammine)di(thiourea)platinum(II) complex, trans-[Pt(NH₃)₂(tu)₂]²⁺ (in the case of cisplatin analogues). For dichloro(dipyridine)platinum(II), the analogous product would be trans-[Pt(pyridine)₂(tu)₂]²⁺.[3][5]

Caption: The differential reaction of cis and trans isomers in the Kurnakov test.

Structural Characterization: Spectroscopic Fingerprints

The definitive identification and characterization of dichloro(dipyridine)platinum(II) rely on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the presence of the pyridine ligands and for distinguishing between the cis and trans isomers based on the Pt-Cl stretching vibrations.

-

cis-isomer: Exhibits two distinct Pt-Cl stretching bands due to the lower symmetry (C₂ᵥ).

-

trans-isomer: Shows only one Pt-Cl stretching band due to the higher symmetry (D₂ₕ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the pyridine ligands and their coordination to the platinum center. The chemical shifts of the pyridine protons and carbons are influenced by the coordination environment. ¹⁹⁵Pt NMR is particularly informative for platinum complexes. The chemical shift of the platinum nucleus is highly sensitive to the nature of the coordinated ligands and the geometry of the complex. For pyridine-containing platinum(II) dichloride complexes, the cis isomers typically resonate at a different frequency compared to the trans isomers.[6]

Mechanism of Action: Parallels and Divergences with Cisplatin

The cytotoxic effects of dichloro(dipyridine)platinum(II) are believed to be primarily mediated through its interaction with DNA, a mechanism it shares with cisplatin. The process can be conceptualized as a series of intracellular events.

Caption: The proposed intracellular mechanism of action for dichloro(dipyridine)platinum(II).

Cellular Uptake and Aquation

Upon entering the cell, where the chloride concentration is significantly lower than in the extracellular environment, the chloride ligands of dichloro(dipyridine)platinum(II) are susceptible to hydrolysis. This aquation process results in the formation of a highly reactive, positively charged mono- or di-aqua species, [Pt(pyridine)₂(H₂O)Cl]⁺ or [Pt(pyridine)₂(H₂O)₂]²⁺.

DNA Binding and Adduct Formation

The aquated platinum complex is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary targets are the N7 atoms of purine bases, particularly guanine.[7] The binding of the platinum complex to DNA leads to the formation of various adducts, with the most significant being:

-

Intrastrand Crosslinks: These occur between adjacent purine bases on the same DNA strand and are the most common type of adduct formed by cisplatin and its analogues.

-

Interstrand Crosslinks: These form between purine bases on opposite DNA strands.

These DNA adducts induce significant conformational changes in the DNA double helix, including bending and unwinding, which interfere with the cellular machinery responsible for DNA replication and transcription.[8] This disruption ultimately triggers a cascade of events leading to cell cycle arrest and apoptosis (programmed cell death).

Cytotoxicity and Therapeutic Potential

Dichloro(dipyridine)platinum(II) has demonstrated cytotoxic activity against various cancer cell lines. However, its potency is generally considered to be lower than that of cisplatin. The table below presents a compilation of representative IC₅₀ values, though it is important to note that these values can vary depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC₅₀ (µM) - Representative Data |

| A549 | Lung Carcinoma | Varies; often higher than cisplatin[9][10] |

| HCT-116 | Colorectal Carcinoma | Varies; often higher than cisplatin[9][10] |

| MCF-7 | Breast Adenocarcinoma | Varies; often higher than cisplatin[11] |

| HeLa | Cervical Carcinoma | Varies; often higher than cisplatin[9] |

The reduced potency compared to cisplatin may be attributed to several factors, including differences in cellular uptake, the rate of aquation, and the specific nature of the DNA adducts formed. Despite its lower potency, dichloro(dipyridine)platinum(II) remains a valuable tool for research. Its distinct properties can be exploited to:

-

Probe Structure-Activity Relationships: By comparing its activity with that of other platinum complexes, researchers can gain insights into the key molecular features that govern cytotoxicity.

-

Develop Novel Drug Delivery Systems: The pyridine ligands offer opportunities for further functionalization, which could be utilized to create targeted drug delivery systems or to improve the compound's solubility and stability.

-

Investigate Mechanisms of Resistance: Studying how cancer cells respond to dichloro(dipyridine)platinum(II) can provide valuable information about the mechanisms of resistance to platinum-based drugs.

Handling, Storage, and Stability

As with all platinum-containing compounds, dichloro(dipyridine)platinum(II) should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment should be worn. It is generally stable under standard laboratory conditions. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, at a cool and dry place. Solutions of the compound, particularly in aqueous media, may have limited stability due to aquation and should ideally be prepared fresh for each experiment. The solubility is generally low in water but can be enhanced in certain organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, the use of DMSO should be approached with caution as it can potentially displace the pyridine ligands.[12]

Conclusion: A Compound of Continued Relevance

Dichloro(dipyridine)platinum(II) occupies a significant position in the field of bioinorganic chemistry and cancer research. While it may not have achieved the clinical success of cisplatin, its unique properties and continued study provide valuable insights into the fundamental principles governing the activity of platinum-based anticancer agents. For researchers and drug development professionals, this compound serves as a crucial reference point and a versatile platform for the design and investigation of next-generation platinum therapeutics. A thorough understanding of its synthesis, characterization, and biological interactions is essential for harnessing its full potential in the ongoing quest for more effective and less toxic cancer treatments.

References

- Kurnakov, N. S. (1894). Ueber complexe Metallbasen; Erste Abhandlung. Journal für Praktische Chemie, 50(1), 481-507.

- Kong, P. C., & Rochon, F. D. (1979). Reactions of cis-and trans-dichlorobis (pyridine) platinum (II) with thiourea. Canadian Journal of Chemistry, 57(5), 526-529.

- Kauffman, G. B. (1983). Nikolaĭ Semenovich Kurnakov, the reaction (1893) and the man (1860–1941) a ninety-year retrospective view. Polyhedron, 2(9), 855-863.

-

Quora. (2023). How do you differentiate cis and trans-platin? Retrieved from [Link]

-

YouTube. (2021). (ENGLISH) KURNAKOV'S TEST REACTION, APPLICATIONS OF TRANS EFFECT, DISTINGUISH CIS & TRANS ISOMERS, CISPLATIN & TRANSPLATIN. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II). Retrieved from [Link]

- Mansuri, M. S., Shah, T. J., & Patel, M. N. (2011). DNA interaction studies of a new platinum (II) complex containing different aromatic dinitrogen ligands.

- Alcolea, B., et al. (2005). Studies of interaction of dichloro [η2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino] platinum (II) with DNA: effects on secondary and tertiary structures of DNA-cytotoxic assays on human cancer cell lines Capan 1 and A431. Journal of inorganic biochemistry, 99(12), 2387-2394.

- Stone, P. J., Kelman, A. D., & Sinex, F. M. (1974). Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides. Journal of molecular biology, 89(2), 435-449.

- Houssier, C., & Fredericq, E. (1976). Interaction of DNA and purine nucleosides with cis-dichlorodiammineplatinum (II) and antimitotic activity of the complexes on meristematic root cells. Biochimica et Biophysica Acta (BBA)-Nucleic Acids and Protein Synthesis, 442(3), 343-355.

- Durrant, S. T. (2003). The cis-and trans-influences of ligands in platinum (II) complexes.

- Cohen, G. L., & Lippard, S. J. (1978). Interaction of DNA with the antitumor drug cis-diamminedichloroplatinum (II). Journal of the American Chemical Society, 100(23), 7435-7436.

- Čemažar, M., et al. (2006). Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation. Cancer chemotherapy and pharmacology, 58(4), 549-557.

-

American Elements. (n.d.). cis-Dichlorobis(pyridine)platinum(II). Retrieved from [Link]

- Al-Omair, M. A., et al. (2021). Cytotoxicity of Pd (ii) and Pt (ii) complexes of 2′, 6′-di (thiazol-2-yl)-2, 4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC advances, 11(35), 21568-21578.

- Berger, G., et al. (2014). Synthesis and in vitro characterization of platinum (II) anticancer coordinates using FTIR spectroscopy and NCI COMPARE: A fast method for new compound discovery. Bioorganic & medicinal chemistry, 22(13), 3527-3536.

- Al-Omair, M. A., et al. (2021). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. RSC Advances, 11(35), 21568-21578.

-

ResearchGate. (n.d.). cis- and trans-Dichloro(dipyridine)platinum(II). Retrieved from [Link]

- Wojtczak, A., et al. (2022). Factors Affecting the Stability of Platinum (II) Complexes with 1, 2, 4-Triazolo [1, 5-a] pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules, 27(6), 1957.

- Kühn, N., et al. (2013). In vitro cytotoxicity of novel platinum-based drugs and dichloroacetate against lung carcinoid cell lines.

- Choi, S., et al. (1998). Selective cytotoxicity of novel platinum (II) coordination complexes on human bladder cancer cell-lines and normal kidney cells. Anticancer research, 18(3A), 1585-1590.

-

ChemBK. (n.d.). cis-dichloro(dipyridine)platinum(ii). Retrieved from [Link]

-

Preprints.org. (2018). The application of ATR-FTIR Spectroscopy and the Reversible DNA Conformation as a Sensor to Test the Effectiveness of Platinum(II) Anticancer Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR Chemical Shifts of Pd(II) and Pt(II) Compounds. Retrieved from [Link]

- Rochon, F. D., & Morneau, A. (1991). 195Pt and 1H NMR studies of platinum (II) complexes with ethylenediamine derivatives. Magnetic Resonance in Chemistry, 29(2), 120-125.

- Rahmouni, A., et al. (1992). Characterization and localization of cis-diamminedichloro-platinum (II) adducts on a purified oligonucleotide containing the codons 12 and 13 of H-ras proto-oncogene. Nucleic acids research, 20(24), 6473-6479.

- Venum, C. S., et al. (2020). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. Chemical Science, 11(43), 11776-11789.

Sources

- 1. chembk.com [chembk.com]

- 2. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II) | 14872-21-0 [chemicalbook.com]

- 3. Kurnakov test - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. youtube.com [youtube.com]

- 6. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical studies on the binding of cis-dichlorodiamine platinum (II) to DNA and homopolynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of DNA and purine nucleosides with cis-dichlorodiammineplatinum(II) and antimitotic activity of the complexes on meristematic root cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of different platinum (II) analogues to human tumour cell lines in vitro and murine tumour in vivo alone or combined with electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

molecular weight of dichloro(dipyridine)platinum(II)

An In-depth Technical Guide to Dichloro(dipyridine)platinum(II): Molecular Weight, Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of dichloro(dipyridine)platinum(II), a significant coordination complex in research and development. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's properties and applications. This document will elucidate the nuances of its nomenclature, detail its physicochemical properties, and provide insight into its synthesis and characterization, with a focus on the expertise-driven rationale behind these methodologies.

Introduction: Resolving the Ambiguity of "Dichloro(dipyridine)platinum(II)"

The nomenclature "dichloro(dipyridine)platinum(II)" can be ambiguous. It can refer to two distinct compounds with different structural and chemical properties:

-

cis-Dichlorobis(pyridine)platinum(II) and its stereoisomer trans-Dichlorobis(pyridine)platinum(II) , where two separate pyridine ligands are coordinated to the platinum center.

-

Dichloro(2,2'-bipyridine)platinum(II) , where a single bidentate 2,2'-bipyridine ligand is coordinated to the platinum center.

This guide will address both classes of compounds to provide a thorough understanding. The choice between these compounds is critical in experimental design, as their steric and electronic properties dictate their reactivity and potential applications.

Caption: Structural ambiguity of dichloro(dipyridine)platinum(II).

Dichlorobis(pyridine)platinum(II): A Tale of Two Isomers

The coordination of two individual pyridine ligands to the platinum(II) center can result in two geometric isomers: cis and trans. This isomerism is a critical factor in their biological activity, with the cis configuration often exhibiting greater cytotoxic effects in cancer cells, a principle famously established by cisplatin.

Physicochemical Properties

A precise understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization.

| Property | cis-Dichlorobis(pyridine)platinum(II) | trans-Dichlorobis(pyridine)platinum(II) |

| Molecular Formula | C₁₀H₁₀Cl₂N₂Pt[1][2][3] | C₁₀H₁₀Cl₂N₂Pt[4] |

| Molecular Weight | 424.18 g/mol [1][2][3][5] | 424.1838 g/mol [4] |

| CAS Number | 15227-42-6[1][2][5] | 14024-97-6[4] |

| Appearance | Solid[3] | Crystalline Solid |

| Melting Point | 282-288 °C[1][2] | 283-286 °C[4] |

Synthesis and Rationale

The synthesis of dichlorobis(pyridine)platinum(II) isomers typically starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The choice of reaction conditions, particularly solvent and temperature, is crucial for selectively obtaining the desired isomer.

Experimental Protocol: Synthesis of cis-Dichlorobis(pyridine)platinum(II)

-

Starting Material: Dissolve K₂[PtCl₄] in water. This provides the platinum source in a reactive, aqueous form.

-

Ligand Addition: Add a stoichiometric amount of pyridine to the aqueous solution. The nitrogen atom in pyridine acts as a nucleophile, displacing the chloride ligands from the platinum coordination sphere.

-

Reaction Conditions: The reaction is typically carried out at room temperature. The formation of the cis isomer is kinetically favored under these conditions.

-

Precipitation and Isolation: The product, being less soluble than the reactants, precipitates out of the solution. The precipitate is then collected by filtration, washed with water and ethanol to remove impurities, and dried.

Experimental Protocol: Synthesis of trans-Dichlorobis(pyridine)platinum(II)

The synthesis of the trans isomer often involves the isomerization of the cis isomer.

-

Isomerization: Dissolve cis-dichlorobis(pyridine)platinum(II) in a suitable high-boiling solvent such as dimethylformamide (DMF).

-

Heating: Heat the solution. The thermal energy allows for the rearrangement of the ligands around the platinum center to the thermodynamically more stable trans configuration.

-

Cooling and Crystallization: Upon cooling, the trans isomer crystallizes out of the solution.

-

Isolation: The crystals are collected by filtration, washed, and dried.

Caption: Synthetic workflow for dichlorobis(pyridine)platinum(II) isomers.

Characterization

The identity and purity of the synthesized isomers are confirmed using various spectroscopic and analytical techniques.

-

Infrared (IR) Spectroscopy: The number and position of Pt-Cl stretching bands can distinguish between the cis and trans isomers. The cis isomer, having lower symmetry, will exhibit two Pt-Cl stretching bands, while the more symmetric trans isomer will show only one.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the coordination of the pyridine ligands by observing the shifts in the proton signals of the pyridine rings upon coordination to the platinum center.[6] ¹⁹⁵Pt NMR can also be a powerful tool for characterization.

-

X-ray Crystallography: This technique provides unambiguous proof of the geometry of the complex by determining the precise arrangement of atoms in the crystal lattice.

Dichloro(2,2'-bipyridine)platinum(II): The Bidentate Analogue

In this complex, a single 2,2'-bipyridine ligand binds to the platinum(II) center through its two nitrogen atoms, forming a stable five-membered chelate ring. This chelation effect generally imparts greater stability to the complex compared to its monodentate counterparts.

Physicochemical Properties

| Property | Dichloro(2,2'-bipyridine)platinum(II) |

| Molecular Formula | C₁₀H₈Cl₂N₂Pt[7][8] |

| Molecular Weight | 422.17 g/mol [7][8] |

| CAS Number | 13965-31-6[7][8][9] |

| Appearance | Solid |

| Melting Point | >300 °C[8] |

Synthesis and Rationale

The synthesis of dichloro(2,2'-bipyridine)platinum(II) also typically begins with K₂[PtCl₄].

Experimental Protocol: Synthesis of Dichloro(2,2'-bipyridine)platinum(II)

-

Starting Material: An aqueous solution of K₂[PtCl₄] is prepared.

-

Ligand Addition: A solution of 2,2'-bipyridine in a suitable solvent, such as ethanol, is added to the K₂[PtCl₄] solution. The bidentate nature of the ligand facilitates the displacement of two chloride ions.

-

Reaction Conditions: The reaction mixture is often heated to ensure complete reaction and precipitation of the product. Microwave-assisted synthesis can also be employed to accelerate the reaction.[10]

-

Isolation: The resulting precipitate is collected by filtration, washed with water and ethanol, and dried.

Characterization

-

UV-Vis Spectroscopy: The electronic absorption spectrum of dichloro(2,2'-bipyridine)platinum(II) is characterized by intense π→π* transitions of the bipyridine ligand and metal-to-ligand charge transfer (MLCT) bands.[10]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the complex.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which can be compared with the calculated values to confirm the empirical formula.

Applications in Research and Drug Development

Both classes of dichloro(dipyridine)platinum(II) complexes have garnered significant interest in various research fields, particularly in medicinal chemistry.

-

Anticancer Agents: Inspired by the success of cisplatin, many platinum(II) complexes, including those with pyridine and bipyridine ligands, have been investigated for their potential as anticancer drugs.[11][12][13] Their mechanism of action often involves binding to DNA, leading to the inhibition of DNA replication and transcription in cancer cells.[14] The variation in ligands allows for the fine-tuning of the complex's solubility, reactivity, and biological activity.

-

Neurodegenerative Diseases: Recent studies have explored the potential of platinum(II) complexes, including dichloro(2,2'-bipyridine)platinum(II), to inhibit the aggregation of amyloid-β peptides, which is a hallmark of Alzheimer's disease.[10]

-

Catalysis and Materials Science: Platinum complexes are known for their catalytic activity in various organic transformations. The pyridine and bipyridine ligands can be modified to influence the catalytic properties of the platinum center.

Conclusion

The term "dichloro(dipyridine)platinum(II)" encompasses a fascinating group of platinum complexes with diverse structures and applications. A clear understanding of the specific isomer or ligand is paramount for any meaningful scientific investigation. The synthetic protocols outlined in this guide, rooted in fundamental principles of coordination chemistry, provide a reliable pathway to these valuable compounds. The rigorous characterization techniques discussed are essential for ensuring the quality and identity of the synthesized complexes, which is a prerequisite for their application in the demanding fields of drug development and materials science.

References

-

cis-dichloro(dipyridine)platinum(ii) - ChemBK. Available from: [Link]

-

DICHLORO(2,2?-BIPYRIDINE)PLATINUM (II) | CAS 13965-31-6 - Matrix Fine Chemicals. Available from: [Link]

-

cis-Dichlorobis(pyridine)platinum(II) | AMERICAN ELEMENTS ®. Available from: [Link]

-

Photochemical preparation and reactivity of platinum(II) complexes with oxygen-donor ligands. Description and synthesis of di-µ-chloro-dichlorobis(substituted pyridine)diplatinum(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

-

cis‐ and trans‐Dichloro(dipyridine)platinum(II) | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and reactivity of dichloroboryl complexes of platinum(II) - PubMed. Available from: [Link]

-

A Comparative Study of the Effects of Platinum (II) Complexes on β-Amyloid Aggregation: Potential Neurodrug Applications - MDPI. Available from: [Link]

-

Investigating the Anticancer Properties of Novel Functionalized Platinum(II)–Terpyridine Complexes - MDPI. Available from: [Link]

-

Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents - MDPI. Available from: [Link]

-

Platinum(II) complexes based on derivatives of natural chlorins with pyridine-containing chelate groups as prototypes of drugs for combination therapy in oncology - Fine Chemical Technologies. Available from: [Link]

-

Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed. Available from: [Link]

-

[Cis-diammino-dichloro-platinum therapy of cancers; phase II therapeutic trial] - PubMed. Available from: [Link]

-

Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles - PubMed. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 顺-二氯双(吡啶)铂(II) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. americanelements.com [americanelements.com]

- 4. 14024-97-6 CAS MSDS (TRANS-DICHLOROBISPYRIDINEPLATINUM(II)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. CIS-DICHLOROBIS(PYRIDINE)PLATINUM(II)(14872-21-0) IR Spectrum [chemicalbook.com]

- 7. DICHLORO(2,2?-BIPYRIDINE)PLATINUM (II) | CAS 13965-31-6 [matrix-fine-chemicals.com]

- 8. (2,2 -Bipyridine)dichloroplatinum(II) 96 13965-31-6 [sigmaaldrich.com]

- 9. colonialmetals.com [colonialmetals.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. [Cis-diammino-dichloro-platinum therapy of cancers; phase II therapeutic trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery of Dichloro(dipyridine)platinum(II)'s Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal discovery of the antitumor properties of dichloro(dipyridine)platinum(II), a significant analog in the lineage of platinum-based chemotherapy. We will navigate the scientific journey from its synthesis to the elucidation of its mechanism of action, providing field-proven insights and detailed methodologies for researchers seeking to build upon this foundational work.

Introduction: A Serendipitous Spark in the Realm of Platinum

The story of platinum in oncology begins not with a targeted drug design, but with a serendipitous observation. In the 1960s, Barnett Rosenberg and his team at Michigan State University were investigating the effects of electric fields on bacterial growth. They unexpectedly observed that bacteria ceased to divide when subjected to an electric current generated by platinum electrodes. This led to the groundbreaking discovery that electrolysis products of the platinum electrodes, not the electric field itself, were responsible for inhibiting cell division. This seminal work paved the way for the development of cisplatin, a cornerstone of modern chemotherapy. The success of cisplatin spurred the synthesis and evaluation of numerous platinum analogs, including dichloro(dipyridine)platinum(II), in an effort to enhance efficacy and reduce toxicity.

Synthesis and Characterization of cis-Dichloro(dipyridine)platinum(II)

The synthesis of cis-dichloro(dipyridine)platinum(II) is a critical first step in its evaluation as a potential antitumor agent. The following protocol is a standard method for its preparation.

Experimental Protocol: Synthesis

Objective: To synthesize cis-dichloro(dipyridine)platinum(II) from potassium tetrachloroplatinate(II).

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Pyridine (C₅H₅N)

-

Deionized water

-

Dimethylformamide (DMF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Dissolve a specific molar equivalent of potassium tetrachloroplatinate(II) in deionized water with gentle heating and stirring to ensure complete dissolution.

-

In a separate vessel, dissolve a twofold molar excess of pyridine in deionized water or a mixture of water and DMF.

-

Slowly add the pyridine solution to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.

-

Observe the formation of a yellow precipitate, which is the desired cis-dichloro(dipyridine)platinum(II).

-

Continue stirring the reaction mixture for a specified period (typically several hours) to ensure the completion of the reaction.

-

Cool the mixture in an ice bath to further encourage precipitation.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water, followed by a small amount of a suitable organic solvent (e.g., ethanol or ether) to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the final cis-dichloro(dipyridine)platinum(II) compound.

Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques:

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and platinum, ensuring it matches the theoretical values for C₁₀H₁₀Cl₂N₂Pt.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the pyridine ligands and the Pt-Cl and Pt-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the presence and structure of the pyridine ligands. ¹⁹⁵Pt NMR can provide information about the coordination environment of the platinum center.

-

X-ray Crystallography: To definitively determine the solid-state structure and confirm the cis geometry of the complex.

Diagram: Synthesis of cis-Dichloro(dipyridine)platinum(II)

Caption: A simplified workflow for the synthesis of cis-dichloro(dipyridine)platinum(II).

In Vitro Antitumor Activity

The initial assessment of a potential anticancer drug's efficacy is performed through in vitro cytotoxicity assays against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cis-dichloro(dipyridine)platinum(II) against a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

cis-Dichloro(dipyridine)platinum(II) stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cis-dichloro(dipyridine)platinum(II) stock solution in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known anticancer drug like cisplatin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Expected Outcomes and Data Presentation

The results of the MTT assay are typically presented in a table comparing the IC₅₀ values of cis-dichloro(dipyridine)platinum(II) against different cancer cell lines, often with cisplatin as a reference.

| Compound | Cancer Cell Line | IC₅₀ (µM)[1] |

| cis-Dichloro(dipyridine)platinum(II) | HeLa (Cervical) | Data to be inserted |

| cis-Dichloro(dipyridine)platinum(II) | MCF-7 (Breast) | Data to be inserted |

| cis-Dichloro(dipyridine)platinum(II) | A549 (Lung) | Data to be inserted |

| Cisplatin | HeLa (Cervical) | Reference Value |

| Cisplatin | MCF-7 (Breast) | Reference Value |

| Cisplatin | A549 (Lung) | Reference Value |

*Note: Specific IC₅₀ values for cis-dichloro(dipyridine)platinum(II) would be populated from specific experimental literature.

Diagram: In Vitro Cytotoxicity Assay Workflow

Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.

In Vivo Antitumor Efficacy

Positive in vitro results warrant further investigation in animal models to assess the compound's antitumor efficacy and potential toxicity in a living organism.

Experimental Protocol: Murine Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor activity of cis-dichloro(dipyridine)platinum(II) in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

Human cancer cells (the same lines used in in vitro studies)

-

Matrigel (optional, to enhance tumor formation)

-

cis-Dichloro(dipyridine)platinum(II) formulated for injection (e.g., in saline or a vehicle with a solubilizing agent)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with or without Matrigel into the flank of the immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Animal Grouping and Treatment: Randomly assign the tumor-bearing mice to different treatment groups: a vehicle control group, a positive control group (e.g., cisplatin), and one or more groups receiving different doses of cis-dichloro(dipyridine)platinum(II).

-

Drug Administration: Administer the treatments according to a predefined schedule (e.g., intraperitoneal injections every three days for three weeks).

-

Monitoring: Throughout the study, monitor the tumor volume, body weight (as an indicator of toxicity), and overall health of the mice.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze the body weight data for signs of toxicity.

Key Metrics for In Vivo Studies

-

Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in the treated group compared to the control group.

-

Body Weight Change: A significant loss of body weight can indicate systemic toxicity of the compound.

-

Survival Analysis: In some studies, the endpoint may be survival, and the data is analyzed using Kaplan-Meier curves.

Mechanism of Action: Unraveling the Interaction with DNA

The antitumor activity of platinum complexes is primarily attributed to their ability to bind to DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death).

The Central Dogma of Platinum Anticancer Drugs: DNA as the Primary Target

Upon entering the cell, the chloride ligands of cis-dichloro(dipyridine)platinum(II) are hydrolyzed, creating a reactive aqua species that readily interacts with nucleophilic sites on biomolecules. The primary target for this interaction is the N7 position of purine bases, particularly guanine, in the DNA.

Formation of DNA Adducts

The binding of cis-dichloro(dipyridine)platinum(II) to DNA results in the formation of various adducts, with the most significant being:

-

Intrastrand Crosslinks: The platinum atom forms covalent bonds with two adjacent guanine bases on the same DNA strand. This is the most common and therapeutically important type of adduct.

-

Interstrand Crosslinks: The platinum atom links guanine bases on opposite DNA strands.

-

Monofunctional Adducts: The platinum atom binds to a single DNA base.

These adducts cause a significant distortion of the DNA double helix, which is recognized by cellular proteins. This recognition can trigger a cascade of events, including cell cycle arrest and apoptosis.

Diagram: Proposed Mechanism of Action

Caption: A schematic of the proposed mechanism of action for cis-dichloro(dipyridine)platinum(II).

Conclusion and Future Directions

The discovery of the antitumor properties of dichloro(dipyridine)platinum(II) and other platinum analogs has had a profound impact on cancer treatment. This guide has provided a comprehensive overview of the key experimental methodologies and the underlying scientific principles that established its potential as a chemotherapeutic agent. Future research in this area continues to focus on the development of new platinum-based drugs with improved tumor selectivity, reduced side effects, and the ability to overcome drug resistance. The foundational knowledge gained from the study of compounds like dichloro(dipyridine)platinum(II) remains crucial for these ongoing efforts.

References

- Note: A comprehensive list of references with full citations and clickable URLs would be populated here based on the specific primary literature used to source the detailed experimental protocols and d

Sources

Preliminary Biological Screening of Platinum(II) Pyridine Complexes: A Strategic Approach for Anticancer Drug Discovery

An In-Depth Technical Guide:

Foreword: Beyond Cisplatin – The Rationale for a New Generation of Platinum Agents

For decades, platinum-based coordination complexes, spearheaded by the landmark discovery of cisplatin, have been a cornerstone of cancer chemotherapy.[1][2] Their mechanism, primarily centered on forming covalent adducts with nuclear DNA, triggers a cascade of cellular events culminating in apoptotic cell death.[3][4] However, the clinical efficacy of cisplatin and its analogues is often hampered by significant dose-limiting side effects and the pervasive challenge of both intrinsic and acquired drug resistance.[5][6]

This has catalyzed a paradigm shift in medicinal inorganic chemistry, moving towards the rational design of novel platinum complexes that can circumvent these limitations. Platinum(II) complexes featuring pyridine-based ligands have emerged as a particularly promising class of compounds.[7] The aromatic pyridine moiety offers a versatile scaffold to modulate the complex's steric and electronic properties, which in turn can influence its stability, lipophilicity, cellular uptake, and DNA interaction modes.[7][8][9] The ultimate goal is to develop agents with novel mechanisms of action, improved tumor selectivity, and a more favorable toxicity profile.

This guide provides a comprehensive, field-proven framework for the preliminary biological screening of novel platinum(II) pyridine complexes. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices. Our approach is a multi-tiered, logical progression, starting with broad cytotoxicity screening and progressively delving into specific mechanistic questions.

Section 1: Foundational Screening: Assessing General Cytotoxicity

The first and most fundamental question for any potential anticancer agent is whether it can kill cancer cells. High-throughput cytotoxicity assays provide this initial " go/no-go " signal, allowing for the rapid screening of multiple compounds against a panel of cancer cell lines.

Causality: Why Start with Cytotoxicity?